molecular formula C21H26BrN3O2 B248109 N-(4-bromo-3-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

N-(4-bromo-3-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Katalognummer B248109
Molekulargewicht: 432.4 g/mol
InChI-Schlüssel: CJKYQHIVFJTXOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-3-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as BRL-15572 and has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

BRL-15572 acts as a selective antagonist of the dopamine D3 receptor. It has been reported to have a higher affinity for the D3 receptor as compared to the D2 receptor. The D3 receptor is mainly expressed in the mesolimbic and mesocortical regions of the brain, which are involved in the regulation of reward, motivation, and emotion. BRL-15572 has been shown to modulate the activity of these regions, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
BRL-15572 has been reported to modulate the release of dopamine and other neurotransmitters in the brain. It has been shown to decrease the release of dopamine in the mesolimbic region, which is associated with reward and addiction. BRL-15572 has also been reported to increase the release of dopamine in the prefrontal cortex, which is associated with cognitive function and decision-making. Furthermore, BRL-15572 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

BRL-15572 has several advantages for lab experiments. It has a high affinity and selectivity for the D3 receptor, which makes it an ideal tool for studying the role of this receptor in various diseases. BRL-15572 has also been reported to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, BRL-15572 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in aqueous solutions. Furthermore, BRL-15572 has been reported to have some off-target effects, which may complicate the interpretation of the results.

Zukünftige Richtungen

There are several future directions for the study of BRL-15572. One potential direction is the investigation of its therapeutic potential in other diseases such as Parkinson's disease and Huntington's disease. Another potential direction is the development of more potent and selective D3 receptor antagonists based on the structure of BRL-15572. Furthermore, the role of BRL-15572 in the regulation of neuroinflammation and oxidative stress in the brain needs to be explored. Finally, the use of BRL-15572 in combination with other drugs for the treatment of various diseases needs to be investigated.

Synthesemethoden

The synthesis of BRL-15572 involves the reaction of 4-bromo-3-methylbenzoic acid with N-(tert-butoxycarbonyl)-4-(2-methoxyphenyl)piperazine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The product obtained is then deprotected using trifluoroacetic acid (TFA) to yield BRL-15572. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.

Wissenschaftliche Forschungsanwendungen

BRL-15572 has been extensively studied for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. It has been reported to exhibit anxiolytic and antidepressant-like effects in animal models. BRL-15572 has also been shown to have potential antipsychotic effects in animal models of schizophrenia. Furthermore, it has been reported to have a potential role in the treatment of drug addiction and withdrawal symptoms.

Eigenschaften

Produktname

N-(4-bromo-3-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Molekularformel

C21H26BrN3O2

Molekulargewicht

432.4 g/mol

IUPAC-Name

N-(4-bromo-3-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C21H26BrN3O2/c1-16-15-17(7-8-18(16)22)23-21(26)9-10-24-11-13-25(14-12-24)19-5-3-4-6-20(19)27-2/h3-8,15H,9-14H2,1-2H3,(H,23,26)

InChI-Schlüssel

CJKYQHIVFJTXOD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC)Br

Kanonische SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.